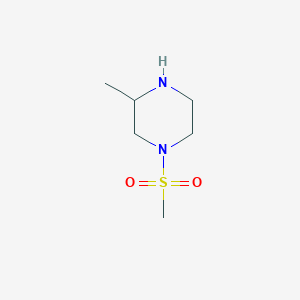
1-Methanesulfonyl-3-methyl-piperazine
Übersicht
Beschreibung
1-Methanesulfonyl-3-methyl-piperazine is a useful research compound. Its molecular formula is C6H14N2O2S and its molecular weight is 178.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Methanesulfonyl-3-methyl-piperazine (MSMP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with MSMP, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its piperazine ring, which is substituted with a methanesulfonyl group and a methyl group. This unique structure contributes to its biological activity and pharmacological properties.
The biological activity of MSMP can be attributed to several mechanisms:
- Enzyme Inhibition : MSMP may interact with specific enzymes or receptors, acting as an inhibitor or modulator. This interaction can affect various biochemical pathways, leading to altered cellular functions.
- Cell Signaling Modulation : The compound can influence cell signaling pathways, potentially affecting processes such as cell growth, differentiation, and apoptosis .
Antimicrobial Properties
Research indicates that MSMP exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at certain concentrations .
Table 1: Antimicrobial Activity of MSMP
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 15.0 µg/mL |
| Pseudomonas aeruginosa | 20.0 µg/mL |
Anticancer Activity
In preclinical studies, MSMP has shown promise as an anticancer agent. It has been evaluated in various cancer cell lines, demonstrating cytotoxic effects that are comparable to established chemotherapeutic agents.
Case Study : In a study involving FaDu hypopharyngeal tumor cells, MSMP exhibited cytotoxicity and induced apoptosis more effectively than the reference drug bleomycin .
Table 2: Cytotoxic Effects of MSMP on Cancer Cell Lines
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| FaDu | 10 | Bleomycin | 15 |
| A549 (Lung Cancer) | 12 | Doxorubicin | 8 |
| MCF-7 (Breast Cancer) | 14 | Paclitaxel | 11 |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of MSMP is crucial for its therapeutic application. Studies suggest that MSMP has favorable absorption and distribution characteristics, with good oral bioavailability in animal models. However, further investigations are necessary to assess long-term toxicity and metabolic pathways .
Eigenschaften
IUPAC Name |
3-methyl-1-methylsulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c1-6-5-8(4-3-7-6)11(2,9)10/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXSBNBPHMFXGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















